"CAS number for 5-(bromomethyl)-3,3'-bipyridine"
"CAS number for 5-(bromomethyl)-3,3'-bipyridine"
An In-depth Technical Guide to 5-(Bromomethyl)-bipyridines for Researchers and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 5-(bromomethyl)-bipyridine, a versatile building block in coordination chemistry and a precursor for compounds with significant potential in materials science and drug development. It is important to note that while the query specified 5-(bromomethyl)-3,3'-bipyridine, a thorough search of chemical databases and scientific literature did not yield a specific CAS number or substantial experimental data for this particular isomer. The vast majority of published research focuses on the 5-(bromomethyl)-2,2'-bipyridine isomer. Therefore, this guide will primarily detail the synthesis, properties, and applications of 5-(bromomethyl)-2,2'-bipyridine, for which the CAS number is 98007-15-9 [1].
Physicochemical Properties of 5-(Bromomethyl)-2,2'-bipyridine
The fundamental properties of 5-(bromomethyl)-2,2'-bipyridine are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value |
| CAS Number | 98007-15-9[1] |
| Molecular Formula | C₁₁H₉BrN₂[1] |
| Molecular Weight | 249.11 g/mol [1] |
| IUPAC Name | 5-(bromomethyl)-2-(pyridin-2-yl)pyridine[1] |
| Canonical SMILES | C1=CC=NC(=C1)C2=NC=C(C=C2)CBr[1] |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. |
Synthesis and Experimental Protocols
The synthesis of 5-(bromomethyl)-2,2'-bipyridine is typically achieved through a multi-step process, starting from commercially available precursors. The general synthetic strategy involves the formation of a methyl-substituted bipyridine followed by radical bromination.
Synthesis of 5-Methyl-2,2'-bipyridine
A common and efficient method for the synthesis of the precursor, 5-methyl-2,2'-bipyridine, is the Negishi cross-coupling reaction. This involves the palladium-catalyzed reaction of a pyridyl zinc reagent with a pyridyl triflate.
Experimental Protocol: Negishi Cross-Coupling
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Preparation of the Pyridylzinc Reagent: 2-Bromopyridine is reacted with tert-butyllithium in THF at -78°C to form 2-pyridyllithium. Anhydrous zinc chloride is then added to transmetalate, forming the 2-pyridylzinc chloride reagent[2].
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Preparation of the Pyridyl Triflate: 2-Hydroxy-5-methylpyridine is reacted with trifluoromethanesulfonic anhydride in the presence of pyridine to yield 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine[2].
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Coupling Reaction: The 2-pyridylzinc reagent and 5-methyl-2-pyridyl triflate are reacted in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in THF under reflux[2].
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Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by flash chromatography on silica gel to yield 5-methyl-2,2'-bipyridine[2].
Bromination of 5-Methyl-2,2'-bipyridine
The final step is the bromination of the methyl group to the bromomethyl group. This is typically achieved via a radical bromination reaction.
Experimental Protocol: Radical Bromination
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Reaction Setup: 5-Methyl-2,2'-bipyridine is dissolved in a non-polar solvent such as carbon tetrachloride (CCl₄).
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Addition of Reagents: N-Bromosuccinimide (NBS) is added as the bromine source, and a radical initiator, such as azobisisobutyronitrile (AIBN), is also added to the mixture.
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Reaction Conditions: The mixture is heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction. The reaction is monitored by techniques like TLC or GC-MS until the starting material is consumed.
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Work-up and Purification: The reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is evaporated, and the resulting crude 5-(bromomethyl)-2,2'-bipyridine is purified by column chromatography.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 5-(bromomethyl)-2,2'-bipyridine.
Chemical Reactivity and Applications
The primary utility of 5-(bromomethyl)-2,2'-bipyridine stems from its dual reactivity: the chelating bipyridine core and the reactive bromomethyl group.
Nucleophilic Substitution Reactions
The bromomethyl group is an excellent electrophile and readily undergoes nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of functional groups. Common nucleophiles include:
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Amines: to form aminomethyl derivatives.
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Thiols: to create thioether linkages.
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Alcohols and Phenols: to form ethers.
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Carboxylates: to generate esters.
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Phosphines: to produce phosphonium salts.
This versatility makes 5-(bromomethyl)-2,2'-bipyridine a valuable intermediate in the synthesis of more complex molecules for various applications, including pharmaceuticals and functional materials[3].
Coordination Chemistry and Applications in Drug Development
The 2,2'-bipyridine moiety is a classic chelating ligand that forms stable complexes with a wide array of transition metals[4]. The resulting metal complexes often exhibit interesting photophysical, electrochemical, and biological properties.
In the context of drug development, metal complexes of functionalized bipyridines, including those derived from 5-(bromomethyl)-2,2'-bipyridine, have shown promise as anticancer agents. For instance, rhenium tricarbonyl complexes of 5- and 6-(halomethyl)-2,2'-bipyridine have demonstrated significant antiproliferative activity against human colorectal and pancreatic cancer cell lines[5]. The biological activity is attributed to the ability of the complex to undergo ligand-based alkylating reactions with biological macromolecules, leading to cellular damage and apoptosis[5].
Studies have suggested that some of these metal complexes can induce cell death by generating reactive oxygen species (ROS), leading to DNA damage, or by causing endoplasmic reticulum (ER) stress through the accumulation of misfolded proteins, which triggers the unfolded protein response (UPR) and ultimately apoptosis[5].
Proposed Anticancer Signaling Pathway
Caption: Proposed signaling pathway for anticancer activity.
Quantitative Data Summary
The following tables summarize the available quantitative data for the synthesis of bipyridine derivatives, which are relevant to the preparation of 5-(bromomethyl)-2,2'-bipyridine.
Table 1: Yields for Bipyridine Synthesis via Coupling Reactions
| Reaction Type | Precursors | Product | Yield (%) | Reference |
| Stille Coupling | 2,5-dibromopyridine and 2-trimethylstannylpyridine | 5-Bromo-2,2'-bipyridine | 70-90 | [6] |
| Reductive Symmetric Coupling | 2,5-dibromopyridine | 5,5'-Dibromo-2,2'-bipyridine | 70-90 | [6] |
Table 2: Reported IC₅₀ Values for a Rhenium Tricarbonyl Complex of a Related Bipyridine Ligand
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A variety of cell lines | Various | 1.4 - 1.9 | [5] |
Note: The IC₅₀ values are for a related rhenium complex (TRIP) and are provided for context regarding the potential potency of this class of compounds.
Conclusion
5-(Bromomethyl)-2,2'-bipyridine is a highly valuable synthetic intermediate due to its adaptable chemical nature. The presence of both a chelating bipyridine unit and a reactive bromomethyl group allows for its use in the construction of a wide range of complex molecules. Its application in the development of novel anticancer agents, particularly as ligands in organometallic complexes, highlights its significance in medicinal chemistry and drug discovery. Further research into the synthesis and applications of its various isomers, including the 3,3'-bipyridine derivative, could unveil new opportunities in these fields.
References
- 1. 2,2'-Bipyridine, 5-(bromomethyl)- | C11H9BrN2 | CID 10332278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 5. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbony ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04041G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
